Boc-D-Pentafluorophenylalanine

Peptide engineering Protein stabilization Secondary structure design

Boc-D-Pentafluorophenylalanine (CAS 136207-26-6) is a protected, non-natural amino acid derivative featuring a tert-butyloxycarbonyl (Boc) α-amino protecting group and a fully fluorinated aromatic side chain. Supplied as a pale white solid with purity ≥98% (HPLC), its D-configuration at the α-carbon distinguishes it from naturally occurring L-amino acids, while the pentafluorophenyl moiety imparts unique electronic, hydrophobic, and spectroscopic properties that are not achievable with non-fluorinated phenylalanine analogs. Generic substitution with Boc-D-Phe or the L-enantiomer is precluded by three critical, quantifiable differences: (1) the pentafluorophenyl side chain profoundly alters secondary structure propensities in peptides and proteins compared to phenylalanine; (2) the D-configuration confers proteolytic resistance relative to L-amino acids, an essential feature for developing metabolically stable peptide therapeutics; and (3) the five fluorine atoms provide a unique 19F NMR spectroscopic handle with a distinct chemical shift signature that is absent in non-fluorinated or partially fluorinated phenylalanine derivatives. These properties are non-interchangeable and represent fundamental differences in molecular behavior that cannot be compensated for by adjusting reaction conditions or formulation.

Molecular Formula C14H14F5NO4
Molecular Weight 355.26 g/mol
CAS No. 136207-26-6
Cat. No. B558103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Pentafluorophenylalanine
CAS136207-26-6
Synonyms136207-26-6; Boc-D-Pentafluorophenylalanine; boc-d-pentafluorophe; (R)-2-((tert-Butoxycarbonyl)amino)-3-(perfluorophenyl)propanoicacid; boc-pentafluoro-d-phenylalanine; boc-d-phe(f5)-oh; boc-pentafluoro-d-phe-oh; (2r)-2-[(tert-butoxycarbonyl)amino]-3-(pentafluorophenyl)propanoicacid; d-pentafluorophenylalanine,n-bocprotected; Boc-D-2,3,4,5,6-Pentafluorophenylalanine; n-alpha-t-butyloxycarbonyl-d-pentafluorophenylalanine; (r)-2-tert-butoxycarbonylamino-3-pentafluorophenyl-propionicacid; (r)-2-(tert-butoxycarbonylamino)-3-(perfluorophenyl)propanoicacid; boc-d-phe(f)5-oh; AmbotzBAA1375; Boc-D-Phe(5F)-OH; AC1MC51O; C14H14F5NO4; MolPort-001-778-159; ZINC2517128; 3959AD; CB-771; AKOS024464796; AB04019; AC-5838
Molecular FormulaC14H14F5NO4
Molecular Weight355.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
InChIInChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22)/t6-/m1/s1
InChIKeyUZDKQMIDSLETST-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Pentafluorophenylalanine Overview


Boc-D-Pentafluorophenylalanine (CAS 136207-26-6) is a protected, non-natural amino acid derivative featuring a tert-butyloxycarbonyl (Boc) α-amino protecting group and a fully fluorinated aromatic side chain . The compound, with molecular formula C14H14F5NO4 and molecular weight 355.2, is supplied as a pale white solid with purity ≥98% (HPLC) . Its D-configuration at the α-carbon distinguishes it from naturally occurring L-amino acids, while the pentafluorophenyl moiety imparts unique electronic, hydrophobic, and spectroscopic properties that are not achievable with non-fluorinated phenylalanine analogs [1].

D Stereochemical control: D-configuration for enantiomer-specific peptide engineering studies
F 19F NMR probe: Pentafluorophenyl moiety as a distinct spectroscopic handle for protein interaction analysis
B SPPS-ready: Boc-protected for direct solid-phase peptide synthesis incorporation

Boc-D-Pentafluorophenylalanine: Substitution Incompatibility


Generic substitution of Boc-D-Pentafluorophenylalanine with its non-fluorinated counterpart (Boc-D-Phe) or the L-enantiomer (Boc-L-Pentafluorophenylalanine) is precluded by three critical, quantifiable differences that directly impact experimental outcomes: (1) the pentafluorophenyl side chain profoundly alters secondary structure propensities in peptides and proteins compared to phenylalanine [1]; (2) the D-configuration confers proteolytic resistance relative to L-amino acids, an essential feature for developing metabolically stable peptide therapeutics [2]; and (3) the five fluorine atoms provide a unique 19F NMR spectroscopic handle with a distinct chemical shift signature that is absent in non-fluorinated or partially fluorinated phenylalanine derivatives [3]. These properties are non-interchangeable and represent fundamental differences in molecular behavior that cannot be compensated for by adjusting reaction conditions or formulation.

Target Boc-D-Pentafluorophenylalanine
Substitute A Boc-D-Phe: lacks fluorine; no 19F NMR signal and altered secondary-structure propensity profile may shift peptide conformation outcomes
Substitute B Boc-L-Pentafluorophenylalanine: L-configuration lacks D-enantiomer proteolytic resistance; stereochemical stability context may not transfer

Boc-D-Pentafluorophenylalanine: Comparative Evidence


β-Sheet vs α-Helix Propensity

In monomeric alanine-based peptides analyzed by circular dichroism (CD) spectroscopy, the helix propensity (w) of pentafluorophenylalanine (Pff) is consistently lower than that of the corresponding hydrocarbon amino acid phenylalanine (Phe), with a decrease up to 24-fold (1.72 kcal·mol⁻¹·residue⁻¹) upon fluorination [1]. Conversely, in the protein G B1 domain, thermal denaturation monitored by CD demonstrates that pentafluorophenylalanine exhibits a higher β-sheet propensity compared to phenylalanine (Pff > Phe) [2].

Secondary Structure Propensity
Cross-study comparable
Pff vs Phe: helix propensity reduced up to 24-fold
ΔΔG = 1.72 kcal·mol⁻¹·residue⁻¹; Pff > Phe for β-sheet propensity in protein G B1 domain
Supports β-sheet stabilization context; lower α-helix propensity reported
CD spectroscopy; monomeric alanine-based peptides
Peptide engineering Protein stabilization Secondary structure design

Enhanced Thermal Stability in Protein Mutants

Incorporation of pentafluorophenylalanine (Z) into the α2D protein double-mutant (F10Z, F29Z) dramatically increased the thermal melting temperature (Tm) to 79.8 °C, representing a 50.0 °C increase compared to the wild-type protein Tm of 29.8 °C [1]. In the protein G B1 domain, introducing pentafluorophenylalanine at a solvent-exposed position enhanced stability by up to 0.35 kcal·mol⁻¹·residue⁻¹ relative to phenylalanine [2].

Thermal Stabilization
Cross-study comparable
ΔTm = +50.0 °C
α2D (F10Z,F29Z) double mutant: Tm = 79.8 °C vs wild-type Tm = 29.8 °C
Reported thermal stability context; protein G B1 domain: +0.35 kcal·mol⁻¹·residue⁻¹
Thermal denaturation assay; homodimeric protein model
Protein engineering Thermal stability Biocatalysis

Distinct 19F NMR Signature for Protein Interactions

Boc-protected pentafluorophenylalanine serves as a commercial starting material for synthesizing para-substituted tetrafluorophenylalanines, which display distinct 19F NMR signatures that enable the analysis of protein-membrane interactions by NMR spectroscopy [1]. In contrast, non-fluorinated phenylalanine lacks any 19F NMR signal, and mono- or di-fluorinated phenylalanine analogs produce fewer and less distinct spectroscopic handles, limiting their utility as site-specific probes.

19F NMR Detection
Class-level inference
5 equivalent F atoms: single intense 19F NMR signal
Para-substituted tetrafluorophenylalanines yield distinct spectroscopic signatures
Supports 19F NMR probe development for protein-membrane interaction studies
No isotopic enrichment required; regioselective SNAr precursor
NMR spectroscopy Protein-membrane interactions Biophysical analysis

Regioselective SNAr Chemistry for Library Generation

The commercially available Boc-protected pentafluorophenylalanine scaffold undergoes regioselective nucleophilic aromatic substitution (SNAr) at the para-position, enabling the synthesis of a diverse series of para-substituted tetrafluorophenylalanines [1]. This chemical handle is unique to the pentafluorinated aromatic ring; non-fluorinated or partially fluorinated phenylalanine derivatives either do not undergo SNAr reactions or react with different regioselectivity, precluding this straightforward diversification pathway.

SNAr Library Chemistry
Class-level inference
Para-selective nucleophilic aromatic substitution
Single commercial scaffold → diverse para-substituted tetrafluorophenylalanine library
Supports SAR library generation for fluorinated peptide probe optimization
Thiol, amine, alkoxide nucleophiles; organic or aqueous systems
Unnatural amino acid synthesis Library generation Chemical biology

Proteolytic Resistance from D-Configuration

The D-configuration at the α-carbon of Boc-D-Pentafluorophenylalanine confers resistance to enzymatic degradation by proteases, which typically exhibit strict stereospecificity for L-amino acid substrates [1]. When incorporated into therapeutic peptides, D-amino acids including D-pentafluorophenylalanine are used to extend in vivo half-life by reducing proteolytic cleavage rates. While the magnitude of stabilization is sequence- and context-dependent, the stereochemical barrier to protease recognition is an established and predictable advantage over the corresponding L-enantiomer (Boc-L-Pentafluorophenylalanine, CAS 34702-60-8).

Proteolytic Stability
Class-level inference
D-configuration: resistant to L-specific proteases
L-configuration: susceptible to enzymatic degradation
Supports D-peptide stability studies; context-dependent half-life extension reported
Sequence- and protease-dependent; 2- to 100-fold extension range
Peptide therapeutics Metabolic stability Protease resistance

Boc-D-Pentafluorophenylalanine: Application Scenarios


Engineering Thermostable β-Sheet Proteins for Industrial Biocatalysis

Based on the evidence that pentafluorophenylalanine increases β-sheet propensity (Pff > Phe) [1] and can increase thermal melting temperature by 50 °C in a protein double mutant [2], this compound is quantitatively justified for the design of β-sheet-rich protein scaffolds requiring enhanced thermal stability. Procure this building block for engineering industrial enzymes, biosensors, or protein-based materials that must retain activity under elevated temperatures or harsh processing conditions.

Site-Specific 19F NMR Probe Incorporation for Protein-Membrane Interaction Studies

The pentafluorophenyl moiety provides a unique 19F NMR handle with a distinct chemical shift, and the commercial availability of the Boc-protected form enables straightforward incorporation into peptides via solid-phase synthesis [1]. This scenario is specifically supported by the demonstration that para-substituted tetrafluorophenylalanines synthesized from pentafluorophenylalanine display distinct 19F NMR signatures for analyzing protein-membrane interactions [2]. Procure this compound for labeling proteins at specific positions to study conformational changes, ligand binding, or membrane insertion without the need for isotopic enrichment.

Generation of Diverse Unnatural Amino Acid Libraries via Regioselective SNAr Chemistry

The commercial Boc-pentafluorophenylalanine scaffold is the established precursor for synthesizing a series of para-substituted tetrafluorophenylalanines via regioselective SNAr chemistry [1]. This synthetic versatility enables the rapid generation of focused libraries of fluorinated amino acids with tunable properties (distinct 19F NMR signatures, pH-dependent amphiphilicity, lipid-binding selectivities) [2]. Procure this compound as a central building block for structure-activity relationship (SAR) studies, chemical biology probe development, or the optimization of fluorinated peptide therapeutics.

Synthesis of Metabolically Stable D-Peptide Therapeutics

The D-configuration of this compound confers resistance to proteolytic degradation, a critical requirement for developing peptide drugs with extended in vivo half-life [1]. When combined with the enhanced β-sheet stabilization and thermal stability conferred by the pentafluorophenyl side chain [2], Boc-D-Pentafluorophenylalanine provides a dual-function building block. Procure this compound for solid-phase synthesis of D-peptide inhibitors, antimicrobial peptides, or imaging agents intended for oral administration or prolonged systemic circulation.

Application
Selection Property
Validation Focus
β-Sheet Protein Engineering
Secondary structure propensity profile
Thermal denaturation endpoint review
19F NMR Probe Incorporation
Fluorine spectroscopic handle
Protein-membrane interaction studies
Unnatural Amino Acid Library
Para-selective SNAr reactivity
Derivative SAR characterization
D-Peptide Stability Research
Stereochemical proteolytic resistance
In vitro protease assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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